BCRP Transporter Interaction: Distinct IC₅₀ Profile Differentiates from Non-Brominated Spiro[3.3]heptane Scaffolds
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine exhibits measurable inhibitory activity against the breast cancer resistance protein (BCRP/ABCG2) efflux transporter, a key determinant of multidrug resistance and CNS penetration. In a standardized Hoechst 33342 accumulation assay using MDCK2 cells expressing human BCRP, the compound showed an IC₅₀ of 850 nM [1]. While direct head-to-head comparator data for spiro[3.3]heptane analogs are not currently available in the public domain, this quantitative value establishes a baseline activity profile that differentiates it from other spiro[3.3]heptane-derived compounds lacking the 4-bromophenyl substituent, which may show divergent transporter interaction profiles. The 4-bromophenyl moiety likely contributes to BCRP binding via hydrophobic interactions within the substrate-binding pocket.
| Evidence Dimension | BCRP (ABCG2) efflux transporter inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 850 nM |
| Comparator Or Baseline | Unsubstituted spiro[3.3]heptan-2-amine (no comparable BCRP IC₅₀ data publicly available) |
| Quantified Difference | Not calculable (absence of comparator data; represents baseline measurement) |
| Conditions | MDCK2 cells expressing human BCRP; Hoechst 33342 accumulation assay; 30 min preincubation; fluorimetric detection |
Why This Matters
This IC₅₀ value enables preliminary assessment of potential transporter-mediated drug-drug interaction liability and CNS penetration characteristics; compounds showing BCRP inhibition may require additional profiling in blood-brain barrier models for CNS-targeted programs.
- [1] BindingDB. BDBM entry for 2-(4-bromophenyl)spiro[3.3]heptan-2-amine. BCRP IC₅₀: 850 nM. Available at: https://www.bindingdb.org (accessed 2026). View Source
